molecular formula C18H15N5 B1672387 N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine CAS No. 404828-08-6

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine

Cat. No.: B1672387
CAS No.: 404828-08-6
M. Wt: 301.3 g/mol
InChI Key: JYCUVOXSZBECAY-UHFFFAOYSA-N
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Description

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine is a heterocyclic compound that features a quinazoline core substituted with a phenyl group and a pyrazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine typically involves multi-step reactions. One common method includes the condensation of 2-phenylquinazolin-4-amine with 5-methyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatographic techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1H-pyrazol-3-yl)benzamide
  • 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides

Uniqueness

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. Its quinazoline core, combined with the pyrazole moiety, provides a versatile scaffold for the development of new therapeutic agents.

Properties

CAS No.

404828-08-6

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine

InChI

InChI=1S/C18H15N5/c1-12-11-16(23-22-12)20-18-14-9-5-6-10-15(14)19-17(21-18)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22,23)

InChI Key

JYCUVOXSZBECAY-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK3i XIII;  GSK3i-XIII;  GSK3iXIII;  GSK3 inhibitor XIII; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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